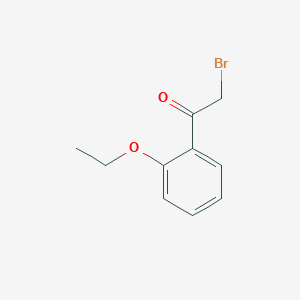

4-羟基-4-(3-硝基苯基)-2-氧代丁-3-烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

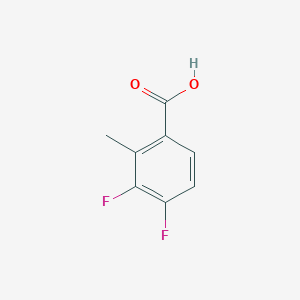

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is a compound that is structurally related to a variety of methyl aryl-oxobut-enoates, which have been studied for their chemical properties and potential applications in medicinal chemistry. These compounds are characterized by a core structure that includes a 2-oxobut-3-enoate moiety substituted with various aryl groups and functional groups such as nitro, hydroxy, and methoxy groups.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of methyl esters of aroylpyruvic acids with different amines or sulfonamides. For instance, methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates were synthesized by reacting methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine . Similarly, methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates were produced by reacting methyl aroylpyruvates with 4-amino-N-carbamimidoylbenzene-1-sulfonamide . These methods could potentially be adapted for the synthesis of methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate has been determined using X-ray diffraction techniques. For example, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was solved, revealing an intramolecular hydrogen bond between the nitro group and the hydroxy group . This suggests that similar intramolecular interactions may be present in methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of methyl aryl-oxobut-enoates includes their ability to form adducts and undergo various transformations. For instance, 4-oxo-4-phenyl-but-2-enoates have been shown to inhibit enzymes by forming adducts with coenzyme A (CoA) . Additionally, the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with amines has been used to create compounds that can further react with ninhydrin to yield spiro compounds . These reactions highlight the versatility of methyl aryl-oxobut-enoates in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl aryl-oxobut-enoates are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding can affect the compound's solubility and stability . The substituents on the aryl group can also impact the compound's electronic properties and its interactions with biological targets, as seen in the inhibition of retinoic acid metabolizing enzymes by some aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates . The antimicrobial activity of these compounds against MRSA and their ability to inhibit key enzymes in the bacterial menaquinone biosynthesis pathway further demonstrate the importance of their chemical properties in medicinal applications .

科学研究应用

环境影响和分析技术

4-羟基-4-(3-硝基苯基)-2-氧代丁-3-烯酸甲酯在结构上与硝基苯酚相关,硝基苯酚因其在大气中的存在和影响而被广泛研究。硝基苯酚通过各种过程形成,包括燃烧和二次大气反应,并使用高效液相色谱 (HPLC) 和气相色谱-质谱 (GC-MS) 等技术进行分析。这些化合物对环境污染有影响,并且是环境化学研究的主题,重点关注它们在大气中的形成、分布和降解途径 (Harrison et al., 2005).

高级氧化工艺

该化合物的结构与其他硝基苯酚的相似性将其与使用高级氧化工艺 (AOP) 降解有机污染物的研究联系起来。AOP 因其在分解水中难降解化合物的有效性而被探索,从而产生各种副产物。这些工艺在环境修复研究中至关重要,旨在减少有害物质对生态系统的影响 (Qutob et al., 2022).

生物系统中的信号分子

研究探索了结构相似的化合物在细胞信号传导和分化中的作用。例如,脂质过氧化作用的产物 4-羟基-2,3-壬烯醛 (HNE) 已被研究其在各种生物过程中的信号传导作用,包括细胞分化和对氧化应激的反应。此类研究有助于了解与氧化应激和细胞损伤相关的疾病的细胞机制和潜在治疗靶点 (Dianzani et al., 1999).

合成应用

4-羟基-4-(3-硝基苯基)-2-氧代丁-3-烯酸甲酯和相关化合物在合成有机化学中也很受关注,因为它们可用作复杂分子合成中的前体或中间体。研究它们的化学反应性和它们经历的转化,以开发新的合成方法和途径来生产药物和其他生物活性分子 (Sainsbury, 1991).

属性

IUPAC Name |

methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGPYGZQDNIHJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378045 |

Source

|

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

CAS RN |

151646-59-2 |

Source

|

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。